molecular formula C21H18N6O2S B2958215 N-(4-acetamidophenyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide CAS No. 483984-43-6

N-(4-acetamidophenyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide

Cat. No.: B2958215
CAS No.: 483984-43-6
M. Wt: 418.48
InChI Key: BRZSXNXVKIRZGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, is likely quite complex. The pyrazolopyrimidine core provides a rigid, planar structure, which could contribute to its potential interactions with biological targets. The phenyl rings could participate in pi stacking interactions, while the sulfanylacetamide group could form hydrogen bonds .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and the nature of its functional groups. For example, its solubility would be influenced by the polar sulfanylacetamide group and the nonpolar phenyl rings .

Scientific Research Applications

Radioligand Imaging

  • A study focused on the synthesis of selective ligands for the translocator protein (18 kDa) identified a series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, highlighting their potential in in vivo imaging using positron emission tomography (PET) (Dollé et al., 2008).

Cognitive Impairment Treatment

  • A diverse set of 3-aminopyrazolo[3,4-d]pyrimidinones was synthesized and studied as inhibitors of phosphodiesterase 1 (PDE1). These compounds, particularly ITI-214, demonstrated potential for treating cognitive deficits associated with various neurodegenerative and neuropsychiatric diseases (Li et al., 2016).

Peripheral Benzodiazepine Receptor Ligands

  • Research on new 2-phenylpyrazolo[1,5-a]pyrimidin-3-yl acetamides explored their role as selective Peripheral Benzodiazepine Receptor (PBR) ligands. This study included synthesis, binding studies, and a proposed 3D-QSAR model to evaluate the impact of different substitutions (Selleri et al., 2005).

Antihypertensive Activity

  • A series of 6-phenylpyrazolo[3,4-d]pyrimidones, specific inhibitors of cGMP specific (type V) phosphodiesterase, demonstrated significant antihypertensive activity in vivo. This study underscores the potential therapeutic application of these compounds in hypertension management (Dumaitre & Dodic, 1996).

Antiasthma Agents

  • The development of 5-aryl-2-amino[1,2,4]triazolo[1,5-c]pyrimidines as mediator release inhibitors suggested their potential as antiasthma agents. These compounds, particularly those with specific aryl substituents, showed significant activity in inhibiting histamine release, a key factor in asthma (Medwid et al., 1990).

Antiinflammatory Drugs

  • Syntheses of pyrazolo[1,5-a]pyrimidines evaluated their antiinflammatory properties, finding compounds like 4-ethyl-4,7-dihydro-2-phenylpyrazolo[1,5-a]pyrimidin-7-one (3) to be highly effective and lacking ulcerogenic activity, suggesting safer alternatives to traditional antiinflammatory drugs (Auzzi et al., 1983).

Safety and Hazards

Without specific toxicity data, it’s difficult to assess the safety and hazards of this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve detailed synthesis and characterization, investigation of its reactivity, determination of its physical and chemical properties, and evaluation of its biological activity .

Properties

IUPAC Name

N-(4-acetamidophenyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N6O2S/c1-14(28)25-15-7-9-16(10-8-15)26-19(29)12-30-21-18-11-24-27(20(18)22-13-23-21)17-5-3-2-4-6-17/h2-11,13H,12H2,1H3,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRZSXNXVKIRZGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.